2-[(2,3,4-Tribromophenoxy)methyl]oxirane
Description
2-[(2,3,4-Tribromophenoxy)methyl]oxirane is an epoxide (oxirane) derivative featuring a phenoxy methyl group substituted with three bromine atoms at the 2-, 3-, and 4-positions of the aromatic ring. Brominated epoxides are typically synthesized via epoxidation of vinyl precursors or nucleophilic substitution on halogenated phenols, with applications in flame retardancy, polymer modification, and organic synthesis intermediates .
Properties
CAS No. |
30171-81-4 |
|---|---|
Molecular Formula |
C9H7Br3O2 |
Molecular Weight |
386.86 g/mol |
IUPAC Name |
2-[(2,3,4-tribromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H7Br3O2/c10-6-1-2-7(9(12)8(6)11)14-4-5-3-13-5/h1-2,5H,3-4H2 |
InChI Key |
JDWONELOFVWXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C(=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,3,4-tribromophenoxy)methyl]oxirane typically involves the reaction of 2,3,4-tribromophenol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or toluene
Reaction Time: Several hours to complete the reaction
Industrial Production Methods: In an industrial setting, the production of 2-[(2,3,4-tribromophenoxy)methyl]oxirane may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,3,4-Tribromophenoxy)methyl]oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium hydroxide, or primary amines under mild to moderate conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products:
Nucleophilic Substitution: Formation of azido, amino, or alkoxy derivatives.
Oxidation: Formation of diols or epoxides.
Reduction: Formation of debrominated phenoxy derivatives.
Scientific Research Applications
Chemistry: 2-[(2,3,4-Tribromophenoxy)methyl]oxirane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules for various applications, including drug delivery and diagnostic assays.
Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, 2-[(2,3,4-tribromophenoxy)methyl]oxirane is used in the production of flame retardants, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(2,3,4-tribromophenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various derivatives. The tribromophenoxy group can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is a target for nucleophiles, leading to ring-opening reactions.
Halogen Bonding: The tribromophenoxy group can form halogen bonds, affecting the compound’s interactions with other molecules.
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents on the phenoxy ring significantly influence physical properties and reactivity. Key analogs include:
*Calculated based on analogous compounds.
Key Observations:
- Bromination: Bromine atoms increase molecular weight and polarizability, enhancing flame-retardant properties . The trifunctional bromination in the target compound likely improves thermal stability compared to di- or mono-brominated analogs.
- Electron Effects : Electron-withdrawing groups (e.g., -CF₃ , -Br) activate the epoxide ring for nucleophilic attack, while electron-donating groups (e.g., -CH₃ ) reduce reactivity.
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